2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Overview
Description
“2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione” is a compound that has been synthesized in various studies . It is a derivative of naphthoquinones, which are common structures for various natural products .
Synthesis Analysis
The synthesis of “this compound” involves the treatment of N-substituted 2-(methylamino)naphthoquinones with S2Cl2 and DABCO in chlorobenzene . This reaction gives the corresponding 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones in high to moderate yields .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a fused thiazole ring incorporated into the naphthoquinone system .Chemical Reactions Analysis
The chemical reactions involving “this compound” include a novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1’-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones .Scientific Research Applications
Naphthoquinone Derivatives
Naphthoquinone derivatives, closely related to the chemical structure , exhibit a variety of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The hemi-synthesis and pharmacological potential of these compounds have been extensively studied, indicating their significance in medicinal chemistry (Mbaveng & Kuete, 2014).
Thiazolidin-4-one Derivatives
1,3-Thiazolidin-4-one derivatives, sharing a common structural feature with the compound of interest, have shown significant biological potential, including activities against various diseases. These compounds, including their analogues like glitazones and rhodanines, are of high pharmacological importance and are present in commercial pharmaceuticals. Their synthesis, structure, and green methodologies, as well as biological potential, have been well-documented (Santos et al., 2018).
PTP 1B Inhibitors and Structural Optimization
2,4-Thiazolidinediones, structurally related to 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione, have been explored as PTP 1B inhibitors. The review focuses on the structural framework optimization of these compounds to enhance their activity profile against PTP 1B, highlighting their potential in treating conditions like insulin resistance associated with type 2 diabetes (Verma et al., 2019).
Conjugated Polymers in Electronic Devices
Compounds structurally related to this compound have been utilized in the synthesis of conjugated polymers, showing potential in electronic device applications. The polymers containing high-performance electron-deficient pigments like isoDPP, BDP, and NDP are synthesized, indicating the potential of these structures in advanced technological applications (Deng et al., 2019).
Properties
IUPAC Name |
2-(methylamino)benzo[f][1,3]benzothiazole-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-13-12-14-8-9(15)6-4-2-3-5-7(6)10(16)11(8)17-12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPGKZSOCTUHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735055 | |
Record name | 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80937-12-8 | |
Record name | 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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